Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
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Description
Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Methods
Researchers have developed various synthesis methods for compounds similar to Methyl 5-(phenethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate, demonstrating its importance in organic chemistry and potential applications in pharmaceuticals. For instance, an expedient phosphine-catalyzed [4 + 2] annulation technique has been introduced for the synthesis of highly functionalized tetrahydropyridines, showcasing the compound's versatility and potential as a building block for various chemical syntheses (Zhu, Lan, & Kwon, 2003).
Antimicrobial Activity
Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. For example, new pyridothienopyrimidines and pyridothienotriazines have shown promising in vitro antimicrobial activities, highlighting the potential use of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antifungal Agents
Research into novel 5-((5-substituted-1-H-1,2,4-triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridines has yielded compounds with significant in vitro antifungal activity, particularly against Candida albicans. These findings suggest that derivatives of this compound could be developed into effective antifungal medications (Sangshetti et al., 2014).
Electrochemical Behavior
Studies on the electrochemical behavior of compounds similar to this compound in aprotic media have provided insights into their redox properties, which could be beneficial for applications in electronic materials and sensors. These studies help to understand the fundamental electrochemical processes that these compounds undergo, which could be important for their potential applications in various fields (Trazza, Andruzzi, & Carelli, 1982).
Crystal Structure Analysis
Crystallographic studies on related compounds have provided valuable information about their molecular structures, which is crucial for understanding their chemical behavior and for the design of new compounds with desired properties. For example, the crystal structures of two substituted key intermediates of phenothiazine derivatives have been determined, offering insights into the molecular arrangements that could influence the biological activity and chemical reactivity of these compounds (Mohan, Ravikumar, & Shetty, 2003).
Properties
IUPAC Name |
methyl 5-(2-phenylethylcarbamoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-23-17(21)16-14-9-12-24-15(14)8-11-20(16)18(22)19-10-7-13-5-3-2-4-6-13/h2-6,9,12,16H,7-8,10-11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKSXGUZAFDIMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1C(=O)NCCC3=CC=CC=C3)SC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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